molecular formula C7H6N2O3 B2385818 6-Carbamoylpyridine-3-carboxylic acid CAS No. 886590-61-0

6-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B2385818
CAS No.: 886590-61-0
M. Wt: 166.136
InChI Key: JFCICVDKSOXXCF-UHFFFAOYSA-N
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Description

6-Carbamoylpyridine-3-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The compound is moderately basic and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamoylpyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the use of nitration followed by reduction and subsequent carboxylation. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reagents are mixed and heated under controlled conditions. The process may include steps like purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Carbamoylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and other substituted pyridinecarboxylic acids.

Scientific Research Applications

6-Carbamoylpyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Carbamoylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Carbamoylpyridine-3-carboxylic acid include other pyridinecarboxylic acids such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it suitable for specific applications in research and industry that other pyridinecarboxylic acids may not be able to fulfill.

Properties

IUPAC Name

6-carbamoylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCICVDKSOXXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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